molecular formula C24H26N2O2 B2925050 3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanone CAS No. 477328-87-3

3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanone

Cat. No.: B2925050
CAS No.: 477328-87-3
M. Wt: 374.484
InChI Key: NGIYYMMYYSHHCL-UHFFFAOYSA-N
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Description

3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanone is a chemical compound with the molecular formula C24H26N2O2 and a molecular weight of 374.487 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a naphthyl group. It is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanone is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its interaction with biological targets.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as its effects on certain receptors or enzymes.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Preparation Methods

The synthesis of 3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanone typically involves the reaction of 4-(4-methoxyphenyl)piperazine with 1-(2-naphthyl)-1-propanone under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, where different substituents can be introduced using appropriate reagents and conditions.

Mechanism of Action

The mechanism of action of 3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)piperazin-1-yl]-1-naphthalen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-28-23-10-8-22(9-11-23)26-16-14-25(15-17-26)13-12-24(27)21-7-6-19-4-2-3-5-20(19)18-21/h2-11,18H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIYYMMYYSHHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477328-87-3
Record name 3-(4-(4-METHOXYPHENYL)-1-PIPERAZINYL)-1-(2-NAPHTHYL)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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